molecular formula C22H23N5O2 B2551443 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034532-62-0

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2551443
CAS RN: 2034532-62-0
M. Wt: 389.459
InChI Key: LLRTWQDBEHGCGN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several heterocyclic components, such as pyrrolopyridine and pyrazole rings, which are common in pharmaceutical agents due to their diverse pharmacological properties. The molecule also includes various functional groups like carboxamide, which can contribute to its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that build up the complex structure from simpler precursors. For instance, the synthesis of N-tetrazolylpyridinecarboxamides, which share some structural similarities with the compound of interest, requires the presence of an acidic functionality at a specific position on the pyridine nucleus . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involves characterizing the target compounds by spectral data and bioassaying them against various fungi . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the structure of a pyrazolo[3,4-b]pyridine derivative was elucidated using microwave irradiation, revealing the planarity of the pyrazolo[3,4-b]pyridine system and the displacement of certain atoms from this plane . This information is crucial for understanding the three-dimensional conformation of the molecule, which affects its biological activity.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their functionalization reactions. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide and the formation of an imidazo[4,5-b]pyridine derivative from a reaction with 2,3-diaminopyridine have been reported . These studies provide insights into the types of chemical reactions that the compound may undergo, which is important for its potential use in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their molecular structure. The presence of various substituents and functional groups can affect properties like solubility, melting point, and reactivity. While the specific properties of the compound are not detailed in the provided papers, the studies on related compounds can give an indication of what to expect. For example, the antibacterial, anti-inflammatory, and antioxidant activities of pyrazole-carboxamide chalcone hybrids have been evaluated, suggesting that the compound may also exhibit similar properties .

Scientific Research Applications

Synthesis and Bioactivity

Researchers have developed a range of novel compounds including pyrazolopyrimidines and related derivatives, demonstrating a keen interest in exploiting these molecules' structural complexity for potential bioactive properties. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase agents, highlighting the compounds' therapeutic potential (Rahmouni et al., 2016). Similarly, the creation of thio- and furan-fused heterocycles introduces a new class of compounds with promising applications in medicinal chemistry (Ergun et al., 2014).

Antimicrobial and Antitumor Activities

The investigation into thiazole-aminopiperidine hybrid analogues has unveiled novel Mycobacterium tuberculosis GyrB inhibitors, indicating these compounds' significant role in combating bacterial infections (Jeankumar et al., 2013). Moreover, the development of multi-functional colorimetric chemosensors for naked eye recognition of various metal ions showcases the versatility of these compounds beyond pharmaceutical applications (Aysha et al., 2021).

Novel Heterocyclic Compounds

The synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine moiety and related compounds further demonstrates the broad interest in leveraging the structural attributes of these compounds for potential pharmacological activities (Kumar & Mashelker, 2007).

Chemical Sensing and Pharmacological Potential

Additionally, compounds such as "N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide" have been explored for their chemical sensing capabilities and potential pharmacological activity, indicating their multifaceted utility in scientific research (Yamamoto et al., 2016).

Mechanism of Action

Target of Action

The primary targets of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide: interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide disrupts these pathways, leading to the inhibition of tumor growth .

Pharmacokinetics

The ADME properties of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide The compound’s low molecular weight is noted, suggesting it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide ’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-25-12-9-17-10-13-26(22(29)20(17)25)14-11-23-21(28)19-15-24-27(16(19)2)18-7-5-4-6-8-18/h4-10,12-13,15H,3,11,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRTWQDBEHGCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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